(4-nitrophenyl)methyl 2-hydroxybenzoate

Catalog No.
S6153815
CAS No.
M.F
C14H11NO5
M. Wt
273.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-nitrophenyl)methyl 2-hydroxybenzoate

Product Name

(4-nitrophenyl)methyl 2-hydroxybenzoate

IUPAC Name

(4-nitrophenyl)methyl 2-hydroxybenzoate

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

InChI

InChI=1S/C14H11NO5/c16-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)15(18)19/h1-8,16H,9H2

InChI Key

SZSSFMAYGDWSBS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O

The exact mass of the compound 4-nitrobenzyl salicylate is 273.06372245 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(4-nitrophenyl)methyl 2-hydroxybenzoate, also known as methyl 2-hydroxy-2-(4-nitrophenyl)acetate, is an organic compound with the molecular formula C9H9NO5C_9H_9NO_5 and a molecular weight of approximately 211.17g/mol211.17\,g/mol . This compound features a 4-nitrophenyl group attached to a methyl ester of salicylic acid, which contributes to its unique chemical properties and potential biological activities. The presence of both a hydroxy and a nitro group on the aromatic rings enhances its reactivity and solubility in various solvents, making it an interesting subject for both synthetic and biological studies.

The chemical behavior of (4-nitrophenyl)methyl 2-hydroxybenzoate can be characterized by several types of reactions:

  • Esterification: The compound can undergo hydrolysis in the presence of water or strong acids/bases, leading to the formation of 2-hydroxybenzoic acid and 4-nitrophanol.
  • Nucleophilic Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, particularly under conditions that favor electrophilic attack on the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which can modify the biological activity of the compound.

(4-nitrophenyl)methyl 2-hydroxybenzoate exhibits various biological activities that have been explored in recent studies:

  • Antimicrobial Activity: Some derivatives of similar compounds have shown promising antimicrobial properties against various pathogens.
  • Anti-inflammatory Properties: The hydroxybenzoate structure is often associated with anti-inflammatory effects, making this compound a candidate for further pharmacological evaluation.
  • Potential as a Drug Metabolite: There is evidence suggesting that metabolites formed from compounds with similar structures may play roles in drug metabolism and toxicity .

Several synthesis methods have been reported for (4-nitrophenyl)methyl 2-hydroxybenzoate:

  • Direct Esterification: Methyl salicylate can be reacted with 4-nitrophenol in the presence of an acid catalyst to yield the desired ester.
  • Acylation Reactions: The compound can also be synthesized through acylation methods using acyl chlorides derived from 4-nitrophenol and salicylic acid derivatives.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted reactions that enhance yield and reduce reaction times significantly .

The applications of (4-nitrophenyl)methyl 2-hydroxybenzoate span various fields:

  • Pharmaceuticals: Its potential as an antimicrobial or anti-inflammatory agent makes it valuable in drug development.
  • Chemical Research: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms involving nitro-substituted aromatics.
  • Agriculture: Investigated for use in developing new agrochemicals due to its biological activity against pests .

Research into the interactions of (4-nitrophenyl)methyl 2-hydroxybenzoate with biological systems has revealed:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its pharmacokinetics and potential therapeutic effects.
  • Metabolic Pathways: Studies have shown that it may undergo biotransformation in vivo, leading to various metabolites that could exhibit distinct biological activities .

Several compounds share structural similarities with (4-nitrophenyl)methyl 2-hydroxybenzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Methyl salicylateContains a salicylic acid moietyKnown for its analgesic properties
Ethyl 4-hydroxybenzoateHydroxyl group on benzoate backboneCommonly used as a preservative
Methyl 4-nitrobenzoateNitro group on benzoic acidExhibits significant antimicrobial activity
N-(4-Hydroxy-2-nitrophenyl)acetamideAcetamide functional groupImportant in studying drug metabolism

The uniqueness of (4-nitrophenyl)methyl 2-hydroxybenzoate lies in its combination of both hydroxy and nitro groups, which not only influences its reactivity but also its potential biological activities compared to other similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

273.06372245 g/mol

Monoisotopic Mass

273.06372245 g/mol

Heavy Atom Count

20

Dates

Last modified: 04-15-2024

Explore Compound Types